N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
The synthesis of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3-bromo-5-chloro-2-hydroxybenzaldehyde and pyridine-4-carbohydrazide in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction . The product is then purified by recrystallization from an appropriate solvent.
Chemical Reactions Analysis
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazone derivatives.
Scientific Research Applications
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative and antioxidative effects against various cancer cell lines.
Coordination Chemistry: The compound can form stable complexes with transition metals, which are of interest for their catalytic and biological activities.
Materials Science:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also generate reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to cell death .
Comparison with Similar Compounds
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substituents on the phenyl ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a fluorine substituent instead of bromine and chlorine, which affects its chemical reactivity and biological activity.
These comparisons highlight the unique properties of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, particularly its potential for forming stable metal complexes and its antiproliferative effects.
Properties
Molecular Formula |
C13H9BrClN3O2 |
---|---|
Molecular Weight |
354.58 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9BrClN3O2/c14-11-6-10(15)5-9(12(11)19)7-17-18-13(20)8-1-3-16-4-2-8/h1-7,19H,(H,18,20)/b17-7+ |
InChI Key |
JMZSUWQIHAPZAR-REZTVBANSA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Br)O |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O |
Origin of Product |
United States |
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